isonicotinamide
Description
Properties
CAS No. |
178183-25-0 |
|---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Isonicotinamide
Conventional Synthetic Routes to Isonicotinamide (B137802) and its Core Structure
This compound, a pyridine (B92270) derivative with an amide group at the 4-position, is a crucial building block in the synthesis of various functional molecules. ontosight.ai Conventional synthetic methods for its preparation primarily involve the hydrolysis of 4-cyanopyridine (B195900) or the amidation of isonicotinic acid. ontosight.ai
One established route is the partial hydrolysis of 4-cyanopyridine. This transformation can be achieved using various catalysts. For instance, the hydrolysis of 4-cyanopyridine in an aqueous medium at elevated temperatures (around 100-130°C) in the presence of catalysts like magnesium oxide, calcium carbonate, barium carbonate, or strontium carbonate can yield this compound. google.com To suppress the formation of the isonicotinate (B8489971) byproduct, the reaction is typically terminated before complete conversion of the starting material. google.com Another approach utilizes manganese dioxide (MnO₂) as a catalyst for the hydrolysis of cyanopyridines. Refluxing a solution of 4-cyanopyridine and water with a specially prepared MnO₂ catalyst can produce this compound with high yields. google.com
Alternatively, this compound can be synthesized from isonicotinic acid. A common laboratory and industrial method involves the reaction of isonicotinic acid with ammonia. ontosight.ai The direct conversion of this compound to isonicotinic acid hydrazide (isoniazid), a key antitubercular drug, can be achieved in a single step by reacting this compound with hydrazine (B178648) hydrate (B1144303) in a C1 to C3 alcohol, with yields reported to be greater than 95%. google.com
The synthesis of the core this compound structure can also begin from 4-picoline through an ammoxidation process to first yield 4-cyanopyridine, which is then subsequently hydrolyzed. google.com
Table 1: Comparison of Conventional Synthesis Methods for this compound
| Starting Material | Reagents/Catalyst | Key Conditions | Product | Reported Yield | Reference(s) |
| 4-Cyanopyridine | Magnesium oxide, Calcium carbonate, etc. | Aqueous medium, 100-130°C | This compound | Efficiency of at least 96.1% (for nicotinamide) | google.com |
| 4-Cyanopyridine | Manganese dioxide (MnO₂) | Aqueous, Reflux (100-115°C), 8 hours | This compound | 92.71 mole % | google.com |
| Isonicotinic Acid | Ammonia | - | This compound | - | ontosight.ai |
| This compound | Hydrazine hydrate, C1-C3 alcohol | Reflux | Isonicotinic acid hydrazide | >95% (w/w) | google.com |
| 3-Picoline | Ammonia, Oxygen (Ammoxidation) -> Hydrolysis | - | Nicotinonitrile -> Nicotinamide (B372718) | - | google.com |
Advanced Synthetic Methodologies for this compound Derivatives
Modern synthetic chemistry has introduced several advanced methodologies to create diverse libraries of this compound derivatives efficiently and under greener conditions. These include multicomponent reactions, microwave-assisted synthesis, and biocatalytic pathways.
Multicomponent Reaction Approaches in this compound Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential atoms of all starting materials, are highly efficient for generating molecular diversity. slideshare.netsciepub.com The Ugi four-component condensation (U-4CC) is a prominent example, reacting an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgwikipedia.org This reaction is valuable for creating peptidomimetics and compound libraries for drug screening. slideshare.netorganic-chemistry.org
An effective route to functionalized this compound derivatives utilizes isonicotinic acid as the carboxylic acid component in such MCRs. thieme-connect.com The reaction of isonicotinic acid with acetylenic compounds and alkyl isocyanides leads to the formation of complex N⁴-substituted this compound derivatives. thieme-connect.comscite.ai For instance, reactive zwitterionic intermediates formed from the addition of alkyl isocyanides to dialkyl acetylenedicarboxylates can be trapped by isonicotinic acid to yield functionalized furan-containing isonicotinamides. thieme-connect.com
Another MCR approach for synthesizing this compound derivatives involves the reaction of isatoic anhydride, isoniazid (B1672263) (isonicotinic acid hydrazide), and various aldehydes. nih.gov This method, which can be catalyzed by eco-friendly organocatalysts like glutamic acid, produces N-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)this compound derivatives. nih.gov
Microwave-Assisted Synthesis Protocols for this compound Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov
The synthesis of this compound derivatives has been significantly improved using this technology. For example, novel this compound derivatives can be prepared through the quaternization of this compound with electrophiles like methyl iodide and various substituted 2-bromoacetophenones under microwave irradiation. researchgate.netsrce.hr These reactions, when performed under microwave heating for as little as 10 minutes, show dramatically increased yields (up to 8 times higher) and significantly reduced reaction times compared to conventional methods that can take over 24 hours. researchgate.netnih.gov
Similarly, acid-amine coupling reactions to produce N-substituted amide derivatives of this compound can be efficiently carried out under microwave conditions, using coupling agents like HATU and EDC.HCl, resulting in high yields and shorter reaction times than conventional processes. rasayanjournal.co.in
Table 2: Microwave-Assisted vs. Conventional Synthesis of this compound Quaternary Salts
| Electrophile | Conventional Method (Yield %) | Conventional Method (Time) | Microwave Method (Yield %) | Microwave Method (Time) | Reference(s) |
| Methyl iodide | 78% | 17 h | - | 10-20 min | nih.gov |
| 2-Bromo-4'-bromoacetophenone | 51% | 25 h | - | 10-20 min | nih.gov |
| 2-Bromo-4'-nitroacetophenone | 11% | - | - | 10-20 min | nih.gov |
| General Substituted 2-bromoacetophenones | 11-51% | ~24 h | Yields up to 8x higher | 10 min | researchgate.netnih.gov |
Biocatalytic and Engineered Biosynthetic Pathways for this compound Production
Biocatalysis offers a green and highly selective alternative to chemical synthesis. rsc.orgrsc.org Enzymes, particularly nitrile hydratases (NHase), have been extensively studied for the production of amides from nitriles. researchgate.netrsc.org
The biosynthesis of this compound from 4-cyanopyridine using nitrile hydratase from microorganisms like Rhodococcus rhodochrous J1 is a well-documented process. researchgate.netrsc.org This enzymatic hydration is highly efficient, and under optimized conditions, can achieve 100% conversion of 4-cyanopyridine to this compound without the formation of the corresponding carboxylic acid. researchgate.net
Recent advancements in enzyme engineering have further enhanced the efficiency of this biotransformation. A thermophilic nitrile hydratase from Carbonactinospora thermoautotrophicus (C.t NHase) was engineered to significantly improve its activity towards 4-cyanopyridine. rsc.orgrsc.org A specific mutant, βL48D, exhibited a 13.9-fold higher specific activity than the wild-type enzyme. rsc.orgrsc.org Using a high-cell-density fermentation process with this engineered strain, a remarkable yield of 352 g/L of this compound was achieved with 100% substrate conversion. rsc.orgrsc.orgrsc.org
Whole-cell biocatalysis is also employed for transformations of this compound itself. For instance, the whole-cell amidase of Bacillus smithii can be used for the synthesis of isoniazid from this compound and hydrazine, presenting a greener alternative to chemical methods. researchgate.net
Derivatization Strategies and Functional Group Transformations of this compound
The this compound scaffold, with its pyridine ring and amide group, offers multiple sites for derivatization and functional group modifications. These transformations are key to developing new compounds with tailored properties.
The amide group (-CONH₂) is a primary site for modification. It can undergo hydrolysis under acidic or basic conditions to yield isonicotinic acid. smolecule.com More complex transformations include reactions with hydrazine hydrate to form isonicotinic acid hydrazide (isoniazid), a cornerstone of antituberculosis therapy. google.com The amide can also be modified to form N-substituted amides through coupling reactions with various amines. rasayanjournal.co.in
The pyridine nitrogen is another key reactive site, particularly for quaternization reactions. The reaction of this compound with alkyl halides, such as methyl iodide or substituted 2-bromoacetophenones, leads to the formation of isonicotinamidium salts. researchgate.netsrce.hrresearchgate.net This transformation introduces a positive charge and permanently attached substituent on the pyridine ring, significantly altering the molecule's electronic and physical properties.
Furthermore, when the pyridine ring of this compound is substituted with other functional groups, such as halogens, these provide additional handles for derivatization. For example, in 2,3-dichloro-5-(trifluoromethyl)this compound, the chlorine atoms serve as sites for nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups. vulcanchem.com
Mechanistic Elucidation of Synthetic Reactions Involving this compound
Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of synthetic transformations. The Ugi multicomponent reaction, a key method for creating this compound derivatives, has been the subject of detailed mechanistic studies. slideshare.net
The generally accepted mechanism for the Ugi four-component reaction (U-4CC) proceeds through several key steps: wikipedia.orgnumberanalytics.com
Imine Formation: The reaction initiates with the condensation of the amine and the aldehyde (or ketone) to form an imine, with the loss of a water molecule. wikipedia.org
Protonation and Nucleophilic Attack by Isocyanide: The carboxylic acid (in this context, isonicotinic acid or a derivative) protonates the imine, forming an activated iminium ion. sciepub.comwikipedia.org The isocyanide then acts as a nucleophile, attacking the iminium carbon to form a nitrilium ion intermediate. wikipedia.org
Second Nucleophilic Addition: The carboxylate anion, generated in the previous step, attacks the nitrilium ion intermediate. wikipedia.org
Mumm Rearrangement: The final step is an irreversible intramolecular acyl transfer, known as the Mumm rearrangement. This step involves the transfer of the acyl group from the oxygen atom to the nitrogen atom, yielding the final stable bis-amide product. wikipedia.org This irreversible rearrangement is considered the driving force for the entire reaction sequence. wikipedia.org
The entire process is a cascade of reversible steps, except for the final Mumm rearrangement, which ensures the reaction proceeds towards the product. wikipedia.org The efficiency of the Ugi reaction is often high, with most of the atoms from the starting materials being incorporated into the final product. numberanalytics.com
Structural Characterization and Advanced Spectroscopic Analysis of Isonicotinamide Systems
Single Crystal X-ray Diffraction Studies of Isonicotinamide (B137802) and its Complexes
Single crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This method has been extensively used to study the crystal structures of this compound, its polymorphs, hydrates, and numerous co-crystals and coordination complexes. mdpi.comnih.govnih.goviucr.orgacs.orgacs.orgnih.govacs.orgacs.orgresearchgate.netiucr.orgiucr.org
The analysis of these crystal structures reveals that this compound is a versatile building block in crystal engineering. nih.gov The pyridine (B92270) nitrogen atom and the amide group are key functional groups that participate in robust hydrogen bonding networks, forming predictable supramolecular synthons. mdpi.comacs.org The most common synthons involve the pyridine nitrogen acting as a hydrogen bond acceptor from a carboxylic acid or another hydrogen bond donor, and the amide group forming N-H···O hydrogen bonds. acs.orgresearchgate.net
In co-crystals with carboxylic acids, such as benzoic acid and oxalic acid, the acid-pyridine heterosynthon is a recurring and robust motif. acs.orgacs.org For example, in the 2:1 molecular complex of this compound and oxalic acid, strong O-H···N hydrogen bonds are observed, with the O-H bond being significantly elongated. acs.org The study of various carboxylic acid:this compound complexes has shown that the acid-pyridine and acid-amide hydrogen bonds are present in most cases. acs.org
This compound also forms coordination complexes with various metal ions, where it typically coordinates to the metal center through the pyridine nitrogen atom. mdpi.comnih.goviucr.orgnih.goviucr.orgiucr.orgresearchgate.net For instance, in tetraaquabis(this compound-κN1)nickel(II) fumarate (B1241708), the Ni(II) ion is octahedrally coordinated by four water molecules and two this compound ligands. iucr.org Similarly, in trans-[Pd(N3)2(isn)2], the palladium(II) center has a nearly square planar geometry with the this compound ligands in a trans configuration. nih.gov The this compound ligand has been shown to be instrumental in directing the formation of diverse structures, from simple monomers to complex coordination polymers. mdpi.comnih.gov
Furthermore, SCXRD has been crucial in characterizing different polymorphic forms and hydrates of this compound. For example, two monohydrate forms of this compound have been identified, differing in the number of independent molecules in the asymmetric unit. nih.govacs.org Hirshfeld surface analysis is often employed in conjunction with SCXRD data to visualize and quantify the intermolecular interactions within the crystal packing. mdpi.comiucr.orgnih.goviucr.org This analysis has highlighted the importance of H···O, H···H, and C···H interactions in the stability of these crystal structures. iucr.orgiucr.org
| Compound | Crystal System | Space Group | Key Interactions |
|---|---|---|---|
| (HPip)2(Isn) (cocrystal) mdpi.com | Triclinic mdpi.com | P1̅ mdpi.com | N-H···O, O-H···N mdpi.com |
| [Cu(Pip)2(Isn)2]·C5H11OH (monomer) mdpi.com | - | - | Chelate and monodentate coordination mdpi.com |
| {[Cu3(Pip)2(OAc)2(μ-Isn)2(Isn)2(μ-OCH3)2(MeOH)2]·2MeOH}n (polymer) mdpi.com | Triclinic mdpi.com | P1̅ mdpi.com | Bridging this compound ligands mdpi.com |
| trans-[Pd(N3)2(isn)2] nih.gov | - | - | Square planar coordination nih.gov |
| This compound Monohydrate (Form I) nih.govacs.org | Monoclinic nih.gov | P21/n nih.gov | N-H···O, O-H···N acs.org |
| This compound-Oxalic Acid (2:1, Form I) acs.org | - | - | Strong O-H···N hydrogen bond acs.org |
| This compound-Oxalic Acid (2:1, Form II) acs.org | - | - | Strong O-H···N hydrogen bond acs.org |
| Tetraaquabis(this compound-κN1)nickel(II) fumarate iucr.org | - | - | Octahedral coordination, O-H···O hydrogen bonds iucr.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure, dynamics, and interactions of this compound systems in both solution and the solid state.
Dynamic NMR for Amide Rotational Barriers and Conformational Dynamics of this compound
The amide bond in this compound possesses partial double bond character, leading to a significant energy barrier for rotation around the C-N bond. acs.org Dynamic NMR (DNMR) spectroscopy is a key technique used to measure this rotational barrier. By analyzing the temperature-dependent changes in the NMR lineshape, the activation enthalpy (ΔH‡) for amide rotation can be determined. acs.orgnih.gov For this compound, the activation enthalpy for amide rotation has been measured to be +14.1 ± 0.2 kcal/mol. acs.orgacs.org This value is intermediate between its regioisomers, picolinamide (B142947) (+17.9 ± 0.4 kcal/mol) and nicotinamide (B372718) (+13.1 ± 0.3 kcal/mol). acs.orgcolab.ws This difference in rotational barriers is attributed to a combination of steric, electronic, and hydrogen-bonding effects. acs.orgmdpi.com Ab initio calculations complement the experimental DNMR data, providing deeper insights into the electronic factors that influence the rotational barrier. acs.org
Elucidation of Intermolecular Interactions via NMR Spectroscopy
NMR spectroscopy is highly sensitive to the local chemical environment, making it an excellent method for studying intermolecular interactions such as hydrogen bonding. In co-crystals of this compound, changes in the chemical shifts of the protons and carbons involved in hydrogen bonds provide direct evidence of these interactions. researchgate.netrsc.orgnih.govrsc.org For instance, in a cocrystal of azelaic acid and this compound, solid-state NMR was used to identify a heterosynthon formed by acid-pyridine and acid-amide hydrogen bonds. researchgate.net Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), are particularly powerful for identifying specific intermolecular contacts. researchgate.netnih.gov In a furosemide-isonicotinamide cocrystal, ¹⁵N NMR confirmed the absence of proton disorder in a short O-H···N hydrogen bond. rsc.org Furthermore, NMR can be used to study the self-association of this compound in solution, providing information on the formation of aggregates through stacking interactions. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Self-Assemblies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the molecular structure, functional groups, and intermolecular interactions in this compound systems. researchgate.netresearchgate.netrsc.orgresearchgate.netacs.org The vibrational modes of the molecule, such as stretching and bending of bonds, are sensitive to changes in the chemical environment.
In the solid state, the IR and Raman spectra of this compound show characteristic bands for the amide and pyridine groups. researchgate.netresearchgate.netnih.gov The N-H stretching vibrations of the amide group typically appear in the region of 3100-3400 cm⁻¹. mdpi.com The C=O stretching vibration of the amide is also a prominent band, usually observed around 1670-1700 cm⁻¹. researchgate.net Changes in the positions and shapes of these bands upon the formation of co-crystals or coordination complexes are indicative of hydrogen bonding or coordination to a metal center. mdpi.comresearchgate.netresearchgate.net For example, a shift in the ν(N-H) bands to lower wavenumbers is often observed when the amide group is involved in hydrogen bonding. mdpi.com
Vibrational spectroscopy is also a powerful tool for studying the self-association of this compound in solution and its role in polymorph nucleation. rsc.orgresearchgate.net By analyzing the spectra in different solvents, it is possible to gain insights into the specific hydrogen bonding interactions between this compound molecules and between this compound and the solvent, which can influence the formation of different polymorphic forms. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to aid in the assignment of vibrational modes and to better understand the observed spectral features. researchgate.netresearchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |
|---|---|---|
| ν(N-H) mdpi.com | 3100-3400 mdpi.com | Indicates hydrogen bonding involving the amide group. mdpi.com |
| ν(C=O) researchgate.net | 1670-1700 researchgate.net | Sensitive to the electronic environment of the carbonyl group. researchgate.net |
| Pyridine ring modes | ~1600, ~1400 irb.hr | Characteristic of the pyridine ring structure. irb.hr |
| Low-frequency modes mdpi.com | <100 mdpi.com | Relate to intermolecular vibrations and crystal lattice modes. mdpi.com |
Mass Spectrometry and Elemental Analysis in this compound Characterization
Mass spectrometry (MS) and elemental analysis are fundamental techniques for the characterization of this compound and its derivatives, providing information about the molecular weight and elemental composition. irb.hrjddtonline.infonist.govspectrabase.com
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of a compound. irb.hr The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound and its derivatives, mass spectrometry is used to confirm the identity of the synthesized compounds by matching the observed molecular ion peak with the calculated molecular weight. irb.hracs.org
Coordination Chemistry and Metal Organic Frameworks Featuring Isonicotinamide
Isonicotinamide (B137802) as a Ligand in Transition Metal Complexes
This compound's unique structural features, possessing donor sites at the pyridine (B92270) nitrogen and the amide oxygen, allow it to coordinate with a wide array of transition metal ions. doi.orgtcarts.in This versatility leads to the formation of a rich variety of coordination compounds with interesting structural motifs and potential applications.
Synthesis and Characterization of Metal-Isonicotinamide Coordination Compounds (e.g., Cu(II), Ag(I), Cd(II), Zn(II))
The synthesis of metal-isonicotinamide coordination compounds is typically achieved through self-assembly processes in solution, often employing solvothermal or standard solution-based methods. tcarts.in The reaction of a transition metal salt with this compound in a suitable solvent system leads to the crystallization of the desired complex. For instance, the reaction of Cu(II) salts with this compound can yield monomeric, dimeric, or polymeric structures depending on the reaction conditions and the counter-anions present. nih.govichem.mdub.eduuni.lu Similarly, Ag(I) has been shown to form coordination compounds with this compound, resulting in structures like [Ag(C₅H₄NCONH₂)₂][BF₄], which exhibits a five-fold interpenetrated network. acs.org
Detailed research findings have demonstrated the successful synthesis and characterization of a variety of metal-isonicotinamide complexes. For example, a cobalt(II) complex, Co(H₂O)(isn)₃₂, was synthesized and its structure inferred through spectroscopic and thermal analysis, suggesting coordination through the pyridine nitrogen. scirp.orgscirp.org Studies on Cu(II) complexes have revealed a range of coordination environments, from mononuclear species to intricate coordination polymers, often influenced by the solvent and the nature of other ligands present. nih.govub.eduuni.lu Research on Cd(II) and Zn(II) has also contributed to the understanding of how this compound can be utilized to construct diverse coordination architectures. doi.orgiucr.org
Table 1: Examples of Synthesized Metal-Isonicotinamide Coordination Compounds
| Metal Ion | Compound Formula | Key Structural Feature | Reference |
|---|---|---|---|
| Cu(II) | [Cu(Pip)₂(Isn)₂] |
Monomeric complex with chelated and monodentate ligands. | nih.govub.eduuni.lu |
| Ag(I) | [Ag(C₅H₄NCONH₂)₂][BF₄] |
Five-fold interpenetrated CdSO₄ network. | acs.org |
| Cd(II) | [Cd(SCN)₂(this compound)₂]·H₂O |
Coordination polymer. | ijcrt.org |
| Zn(II) | ZnCl₂(C₆H₆N₂O)₂ |
Tetrahedral coordination. | iucr.org |
| Co(II) | [Co(H₂O)(isn)₃](BF₄)₂ |
Coordination inferred through spectroscopy. | scirp.orgscirp.org |
Note: Pip = 1,3-benzodioxole-5-carboxylate, Isn = this compound
Diverse Ligand Coordination Modes and Geometries of this compound
This compound exhibits remarkable versatility in its coordination behavior, capable of adopting several distinct modes to bridge metal centers and form extended structures. The primary coordination site is typically the nitrogen atom of the pyridine ring, which readily donates its lone pair of electrons to a metal ion. doi.orgichem.md This monodentate coordination is a common feature in many this compound complexes. ichem.md
However, this compound can also act as a bridging ligand, connecting two metal centers. This can occur in a bidentate fashion where both the pyridine nitrogen and the amide oxygen participate in coordination. tcarts.in A notable and less common coordination mode involves the formation of N(pyridine)-Ag-O(amide) bonds, which has been observed in a silver(I) complex. acs.org
The flexibility of this compound as a ligand allows for the formation of complexes with varying nuclearity, including mononuclear, dinuclear, and polymeric structures. ichem.mdresearchgate.net This adaptability is a key factor in the construction of the diverse architectures observed in this compound-based coordination chemistry.
Structural Diversity and Architecture in this compound Coordination Polymers
The ability of this compound to act as a bridging ligand is fundamental to the formation of coordination polymers, which are extended structures built from repeating metal-ligand units. These polymers can exhibit a wide range of dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. ichem.mdrsc.org
One-dimensional structures can take the form of simple linear or zigzag chains, as well as more complex looped chains. researchgate.netresearchgate.net For example, a 1D polymeric chain has been reported for a Cu(II) complex with oxalate (B1200264) and 2,2-bipyridine, where the chains are further linked into a 3D network through hydrogen bonding. researchgate.net
Two-dimensional architectures often consist of layers or grids. rsc.orgresearchgate.net In some cases, these layers can be interdigitated, where the layers stack in an offset manner. researchgate.net The formation of 2D sql (square lattice) topology is also a recurring motif in this compound coordination polymers. researchgate.net
Three-dimensional frameworks represent the most complex architectures and can be formed through the extension of coordination bonds in all three dimensions. researchgate.net These frameworks can exhibit interesting properties, such as porosity, which is relevant for applications in gas storage and separation. The structural diversity is highly dependent on factors such as the choice of metal ion, the presence of co-ligands, and the reaction conditions. rsc.orgresearchgate.net For instance, the isomerism and substituent effects of co-ligands have been shown to significantly influence the final structure of Co(II) coordination polymers. researchgate.net
Role of this compound in the Construction of Supramolecular Metal-Organic Assemblies
Hydrogen Bonding Patterns in this compound-Containing Metal Complexes
The amide group of this compound is a key player in directing the supramolecular assembly of its metal complexes through hydrogen bonding. The N-H protons of the amide act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. researchgate.net This functionality allows for the formation of robust and predictable hydrogen bonding motifs.
A common and significant hydrogen bonding pattern is the formation of amide-amide dimers or catemers. nih.gov In the dimeric motif, two this compound ligands from adjacent complexes form a cyclic arrangement through N-H···O hydrogen bonds. researchgate.net These interactions can link individual complex units into extended chains or sheets. For example, the amide-amide pattern has been observed to hold dimeric arrays of a Cu(II) complex together. nih.gov
In addition to amide-amide interactions, this compound can participate in hydrogen bonding with other co-ligands, solvent molecules, or counter-anions present in the crystal structure. x-mol.net For instance, hydrogen bonds between the amide group and coordinated water molecules or nitrate (B79036) anions have been reported. acs.orgresearchgate.net The presence of an extensive hydrogen-bond network can lead to broadening of the ν(NH₂) vibrations in the IR spectrum. x-mol.net The interplay of these various hydrogen bonding interactions contributes significantly to the stability and structural diversity of the resulting supramolecular architectures. researchgate.net
Formation of Interpenetrated Networks and Inclusion Compounds with this compound
The combination of coordination bonding and hydrogen bonding facilitated by this compound can lead to the formation of porous frameworks. In some cases, to minimize the void space and maximize packing efficiency, these frameworks can interpenetrate, resulting in the formation of interpenetrated networks. acs.org
A notable example is the five-fold interpenetrated network observed in the silver(I) complex, [Ag(C₅H₄NCONH₂)₂][BF₄]. acs.org In this structure, five identical CdSO₄-type nets are interwoven with each other. The recognition of interpenetrating nets is often based on the representation of the crystal structure as a finite reduced graph. rsc.org The degree and mode of interpenetration are key descriptors of these complex architectures. rsc.org
This compound-based metal complexes can also act as hosts for the inclusion of guest molecules, forming inclusion compounds. The cavities within the supramolecular framework, often shaped by hydrogen bonding interactions, can encapsulate solvent molecules or other small chemical species. iucr.org For example, Ni(II) isothiocyanate hosts with this compound ligands have been shown to form frameworks that can include guest molecules like water. These inclusion compounds highlight the potential of this compound in designing materials with specific host-guest properties.
Supramolecular Chemistry and Crystal Engineering of Isonicotinamide Systems
Co-crystallization Strategies Involving Isonicotinamide (B137802)
This compound (INA) is a versatile molecule for co-crystallization due to its hydrogen bond donor and acceptor sites. royalsocietypublishing.orgresearchgate.net Co-crystallization is a technique used to create new crystalline solids with multiple components, which can improve the physical properties of active pharmaceutical ingredients (APIs), such as solubility and stability. ajol.infooup.com Various methods are employed for the co-crystallization of this compound, including solvent evaporation, cooling crystallization, and grinding. ajol.infomdpi.comajol.inforsc.org
The selection of a suitable co-former is a critical first step in the design of co-crystals. scispace.com For this compound, co-formers are often chosen based on their ability to form robust intermolecular interactions, such as the well-established carboxylic acid-pyridine hydrogen bond. researchgate.net Computational methods and database analysis can aid in the selection of appropriate co-formers by predicting potential hydrogen bonding motifs. researchgate.net
Solvent evaporation is a common laboratory-scale method for producing co-crystals. For instance, co-crystals of quercetin (B1663063) and this compound have been successfully prepared using this technique with ethanol (B145695) as the solvent. ajol.infoajol.info Cooling crystallization, which can be scaled up for industrial production, has been demonstrated for systems like carbamazepine-nicotinamide, achieving high yields. mdpi.com Mechanochemical methods, such as neat and liquid-assisted grinding, offer a solvent-free or low-solvent alternative for co-crystal formation and have been used to produce different polymorphic forms of this compound co-crystals. rsc.org
Design Principles for this compound Co-crystals
The design of this compound co-crystals is fundamentally based on the principles of molecular recognition and the predictable formation of supramolecular synthons. google.com Supramolecular synthons are robust and recurring patterns of intermolecular interactions that act as the building blocks for crystal structures. acs.org The primary design principle revolves around the hierarchical and predictable nature of these synthons, with hydrogen bonds being the most prominent tool in directing the assembly of molecules. mdpi.com
A key strategy in designing this compound co-crystals is the utilization of its pyridine (B92270) nitrogen atom as a strong hydrogen bond acceptor. This feature makes it highly compatible with co-formers containing strong hydrogen bond donors, most notably carboxylic acids. researchgate.net The resulting carboxylic acid···pyridine heterosynthon is a highly reliable and frequently observed motif in this compound co-crystals. researchgate.net
Systematic studies involving a series of related co-formers, such as isomeric dichlorophenols, have been conducted to understand how subtle changes in the co-former's structure can influence the resulting crystal packing and favor the formation of specific synthons over others. acs.org Computational modeling and in-silico screening techniques are increasingly being used to accelerate the discovery of new co-crystals by predicting the likelihood of co-crystal formation and identifying promising co-former candidates. google.com
Identification and Analysis of Supramolecular Synthons in this compound Architectures
The structural architecture of this compound co-crystals is dictated by a variety of supramolecular synthons, which are essentially reliable patterns of intermolecular interactions. The identification and analysis of these synthons are crucial for understanding and predicting the crystal structures of new materials. acs.org
The most prominent and robust supramolecular synthon in this compound co-crystals is the acid-pyridine heterosynthon , formed between the pyridine nitrogen of this compound and a carboxylic acid group of a co-former. researchgate.netacs.orgunigoa.ac.in This interaction is a very strong and directional hydrogen bond (O-H···N). rsc.org Another significant interaction is the acid-amide heterodimer , which can also contribute to the formation of co-crystals. rsc.orgunigoa.ac.in
In the absence of a stronger hydrogen bond donor like a carboxylic acid, the amide group of this compound can form an amide-amide homodimer (N-H···O). rsc.orgacs.org However, the formation of this homosynthon can sometimes be superseded by other interactions. For instance, in the presence of phenols, a phenol-pyridine O-H···N hydrogen bond is a recurring and strong interaction. rsc.orgrsc.org
The table below summarizes some of the key supramolecular synthons observed in this compound co-crystals.
| Supramolecular Synthon | Interacting Groups | Example Co-former(s) |
| Acid-Pyridine Heterosynthon | Carboxylic Acid (O-H) and Pyridine (N) | 3,5-Dinitrobenzoic acid, Azelaic acid, Dipicolinic acid |
| Acid-Amide Heterodimer | Carboxylic Acid (O-H) and Amide (C=O) | 4-Hydroxybenzoic acid, Azelaic acid |
| Phenol-Pyridine Heterosynthon | Phenol (O-H) and Pyridine (N) | Hydroquinone, Resorcinol, Phloroglucinol |
| Amide-Amide Homodimer | Amide (N-H) and Amide (C=O) | Observed in some polymorphs of pure this compound |
| Amide-Pyridine Heterosynthon | Amide (N-H) and Pyridine (N) | Observed in some polymorphs of pure this compound |
Influence of Solvent on Crystalline Form Control and Polymorph Nucleation
The choice of solvent plays a critical role in the crystallization of this compound, influencing both the resulting crystalline form (polymorph) and the kinetics of nucleation. nih.govacs.org The interactions between the solute (this compound) and the solvent can significantly affect the self-association of this compound molecules, thereby directing the formation of a particular polymorph. acs.org
Studies have shown that this compound can form multiple polymorphs, and the specific form obtained can be dependent on the solvent used for crystallization. acs.org For example, this compound is known to be highly polymorphous from solution, with six different polymorphs identified. acs.org The polymorphic behavior of this compound during cooling crystallization has been shown to vary with the choice of solvent. nih.gov
The strength of the solute-solvent interactions is a key factor. Stronger binding energies between this compound and the solvent have been correlated with slower and more difficult nucleation. nih.gov For instance, computational studies have shown that the binding energy of this compound is strongest with acetic acid and weakest with chloroform. nih.gov This suggests that solvents that interact strongly with this compound can inhibit the formation of the solute-solute interactions necessary for nucleation and crystal growth.
The solvent can also influence the formation of solvates, where solvent molecules are incorporated into the crystal lattice. psu.edu Desolvation of these solvates can sometimes lead to the formation of a specific polymorph, offering a potential route for polymorph control. psu.edu Furthermore, in co-crystallization processes, the solvent can mediate the transformation of one crystalline phase to another. mdpi.com For example, in the co-crystallization of curcumin (B1669340) and isoniazid (B1672263), different evaporation rates of the solvent led to the formation of different co-crystal forms. mdpi.com
The table below presents data on the interaction of this compound with various solvents and its impact on nucleation.
| Solvent | Binding Energy (ΔE_bind, kJ/mol) with INA (1:1 model) | Solvation Energy (kJ/mol) with INA | Interfacial Energy (γ, mJ/m²) |
| Acetic Acid | -64.05 | -341.20 | N/A |
| Methanol (B129727) | Intermediate | -320.81 | 4.38 |
| Chloroform | -24.85 | -199.05 | N/A |
| Ethyl Acetate | N/A | N/A | 3.33 |
| Acetonitrile | N/A | N/A | 3.75 |
| Acetone | N/A | N/A | 4.13 |
| Data sourced from multiple studies. nih.govacs.orgnih.gov |
Polymorphism and Solvate Formation in this compound Systems
This compound is known to exhibit significant polymorphism, meaning it can exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice. acs.orgroyalsocietypublishing.org This phenomenon is of great interest in crystal engineering and the pharmaceutical sciences as different polymorphs can have distinct physical properties. This compound has been reported to have six polymorphs, which can often crystallize concomitantly, posing a challenge for obtaining a single, desired form. acs.org
The formation of these polymorphs can be influenced by the crystallization method. For instance, while this compound is highly polymorphic from solution, its constitutional isomer, nicotinamide (B372718), is more polymorphic from the melt. acs.org The crystal structures of some this compound polymorphs (Forms II, IV, and VI) are very similar, which may explain their tendency to crystallize together. acs.org The use of additives during crystallization has been explored as a strategy to control the polymorphic outcome and prevent concomitant crystallization. acs.org
In addition to polymorphism, this compound readily forms solvates, which are crystalline solids that incorporate solvent molecules into their lattice. psu.eduroyalsocietypublishing.org The formation of solvates is dependent on the solvent used during crystallization. For example, a monohydrate and five other solvates of 2-chloro-4-nitrobenzoic acid have been reported, highlighting the propensity of organic molecules to form such structures. psu.edu In the context of this compound, solvate formation can be a competing process with the formation of the desired polymorph or co-crystal. However, the controlled desolvation of a solvate can sometimes be used as a method to produce a specific, and potentially metastable, polymorph. psu.edu
The table below summarizes the known polymorphs of this compound and their key structural features.
| Polymorph | Space Group | Key Supramolecular Synthon |
| Form I | P2₁/c | Amide-amide homodimer (N-H···O) |
| Form II | P2₁/c | Amide-pyridine chain (N-H···N) |
| Form III | P2₁/c | Amide-pyridine chain (N-H···N) |
| Form IV | P2₁/c | Amide-pyridine chain (N-H···N) |
| Form V | P2₁/c | Amide-pyridine chain (N-H···N) |
| Form VI | P2₁/c | Amide-pyridine chain (N-H···N) |
| Data primarily based on studies of this compound polymorphism. acs.orgacs.org |
Exploration of Structural Landscapes in this compound Crystal Engineering
The concept of a "structural landscape" in crystal engineering provides a comprehensive framework for understanding the various crystalline forms a molecule can adopt. royalsocietypublishing.orgnih.gov This landscape encompasses not only polymorphs but also solvates and multi-component crystals like co-crystals. royalsocietypublishing.orgnih.govroyalsocietypublishing.org For a versatile molecule like this compound, which forms numerous co-crystals, exploring its structural landscape is key to understanding the molecular recognition processes that govern crystallization. royalsocietypublishing.orgnih.gov
The structural landscape can be thought of as a map of all the possible energy minima that the molecule can access as it transitions from a solution or melt to a crystalline solid. royalsocietypublishing.orgnih.gov By studying this landscape, researchers can gain insights into the factors that favor the formation of one crystalline form over another. Techniques such as fluorine substitution have been used as a tool to experimentally probe the crystal structure landscape of related compounds, leveraging the similar sizes of fluorine and hydrogen atoms. iucr.org
The study of unusual co-crystals, such as the 2:1 co-crystal of this compound with 3,5-dinitrobenzoic acid, provides valuable information about the recognition events between molecules during crystallization and helps to populate the known structural landscape. royalsocietypublishing.orgnih.gov The observation of unexpected hydrogen bonding patterns in such structures can reveal new supramolecular synthons and expand the toolkit for rational crystal design. royalsocietypublishing.org
The complexity of the structural landscape is further illustrated by the high propensity of this compound to form polymorphs from solution. acs.org The fact that six different polymorphs can be obtained highlights the subtle energetic balance between different possible crystal packing arrangements. acs.org Understanding the relationship between these different crystalline forms, including their relative stabilities and the pathways for interconversion, is a central goal in the exploration of this compound's structural landscape.
Chemical Reactivity and Mechanistic Investigations of Isonicotinamide
Amide Rotation Barriers and Conformational Dynamics of Isonicotinamide (B137802)
The rotational barrier of the amide group in this compound has been a subject of detailed investigation using techniques such as dynamic nuclear magnetic resonance (NMR) and ab initio studies. nih.govacs.org The rotation around the C-N amide bond is a critical factor that influences the molecule's conformation and its interactions with other molecules. rsc.org
Research using dynamic NMR has been employed to measure the energy barrier for this rotation. nih.govacs.org A significant challenge in these studies is accurately accounting for the inherent line widths associated with transverse relaxation. nih.govacs.org To address this, specialized fitting procedures have been developed. nih.govacs.org
The activation enthalpy (ΔH‡) for amide rotation in this compound was determined to be +14.1 ± 0.2 kcal/mol. nih.govacs.org This value is intermediate between its isomers, picolinamide (B142947) and nicotinamide (B372718). nih.govacs.org This comparison allows for a more detailed examination of the electronic factors at play, as steric and hydrogen-bonding effects are only slightly different between this compound and nicotinamide. nih.govacs.org The differences in rotational barriers among these isomers highlight the influence of the nitrogen atom's position in the pyridine (B92270) ring on the electronic distribution and, consequently, the conformational dynamics of the amide group. mdpi.com
Table 1: Activation Enthalpy of Amide Rotation for Nicotinamide Isomers
| Compound | Activation Enthalpy (ΔH‡) (kcal/mol) |
|---|---|
| This compound | +14.1 ± 0.2 nih.govacs.org |
| Nicotinamide | Lower than this compound nih.govacs.org |
Electron Transfer and Redox Chemistry of this compound in Catalytic Systems
This compound and its derivatives, particularly in the form of nicotinamide adenine (B156593) dinucleotide (NAD+), play a central role in biological redox reactions. researchmap.jpwikipedia.org These molecules act as coenzymes, facilitating the transfer of electrons in a vast number of metabolic pathways. wikipedia.orgnih.gov The core of this reactivity lies in the reversible reduction of the nicotinamide ring. researchmap.jp
In catalytic systems, this compound can participate in electron transfer processes. For instance, in certain transition metal-catalyzed reactions, nicotinamide analogs can act as redox mediators, shuttling electrons to the active catalytic site. nih.gov The electrochemical reduction of NAD+ to its active form, NADH, is a key process. researchmap.jprsc.org This reduction can proceed through different mechanisms depending on the catalyst and conditions. rsc.org On metal electrodes like copper, iron, and cobalt, the formation of the biologically active 1,4-NADH is favored and is proposed to occur via a hydrogen atom-coupled electron transfer (HADCET) mechanism. rsc.org This contrasts with the mechanism on carbon electrodes, which can lead to the formation of inactive dimers. rsc.org
Mechanistic Studies of Catalytic Reduction Processes Involving this compound
Mechanistic studies of catalytic reduction processes involving this compound and its analogs are crucial for understanding and optimizing these reactions. In the context of enzyme-catalyzed reactions, the reduction of NAD(P)+ to NAD(P)H is a fundamental step. illinois.edu In synthetic chemistry, the selective hydrogenation of substrates containing a nicotinamide moiety has been investigated. rsc.org
For example, the catalytic hydrogenation of N-4-nitrophenyl nicotinamide has been studied using a palladium nanoparticle catalyst. rsc.org Mechanistic analysis revealed that the reaction proceeds through a condensation pathway, forming an azo dimer intermediate that is subsequently consumed. rsc.org Such studies provide insights into the reaction pathways and help in designing more efficient and selective catalytic systems. squarespace.comorganic-chemistry.org
Furthermore, in photobiocatalytic systems, light-driven processes can be used for the stereoconvergent reduction of alkenes, where an ene-reductase enzyme is regenerated through photoinduced electron transfer, eliminating the need for external nicotinamide cofactors. illinois.edu
Role of this compound in Enzymatic Reaction Mechanisms (non-clinical, e.g., in yeast models, in vitro enzyme studies)
This compound plays a significant role in modulating the activity of various enzymes, particularly sirtuins, which are a class of NAD+-dependent deacetylases. nih.govbiorxiv.org Its effects have been extensively studied in non-clinical models like yeast (Saccharomyces cerevisiae) and through in vitro enzyme assays. nih.govbiorxiv.orgbiorxiv.org
In yeast, this compound has been shown to extend both replicative and chronological lifespan. nih.govbiorxiv.org It achieves this, in part, by influencing intracellular NAD+ homeostasis. nih.gov this compound can stimulate the activity of the yeast sirtuin, Sir2, by alleviating the feedback inhibition caused by nicotinamide, a natural byproduct of the sirtuin reaction. nih.govbiorxiv.org Furthermore, this compound can indirectly increase intracellular NAD+ levels, particularly under conditions where NAD+ is limited. nih.gov
Recent studies in yeast suggest that this compound may also exert its effects by perturbing nucleotide metabolism. biorxiv.orgresearchgate.net Chemical genomics screens have identified that mutants in pathways related to transcription elongation and nucleotide biosynthesis are sensitive to this compound, suggesting that it may impact nucleotide pools. biorxiv.orgbiorxiv.org
Modulation of Enzyme Activity by this compound and its Analogs
This compound and its analogs can act as modulators of enzyme activity, most notably as inhibitors or activators. While it is an isomer of the sirtuin inhibitor nicotinamide, this compound itself is a much weaker inhibitor of human sirtuins like SIRT1 and SIRT3. nih.govplos.org
Table 2: IC50 Values for SIRT1 and SIRT3 Inhibition
| Inhibitor | SIRT1 IC50 (mM) | SIRT3 IC50 (mM) |
|---|---|---|
| Nicotinamide | 0.0681 ± 0.0018 nih.govplos.org | 0.0367 ± 0.0013 nih.govplos.org |
| This compound | 12.2 ± 0.3 nih.govplos.org | 13.8 ± 0.5 nih.govplos.org |
The mechanism of sirtuin inhibition by nicotinamide involves a "base exchange" pathway where the product, nicotinamide, rebinds to the enzyme, promoting the reverse reaction. nih.govnih.govbiorxiv.org this compound's significantly higher IC50 value indicates a much lower affinity for the enzyme's active site compared to nicotinamide. nih.govplos.org
In some contexts, this compound can act as a sirtuin activator. This is primarily achieved by relieving the potent feedback inhibition caused by nicotinamide, thereby allowing the enzyme to function more efficiently. nih.govbiorxiv.org Other synthetic analogs of nicotinamide, such as tiazofurin (B1684497) and selenazofurin, have also been shown to modulate NAD+ metabolism and the activity of NAD+-dependent enzymes like poly(ADP-ribose) polymerase. nih.govjci.org
Investigation of Substrate-Enzyme Interaction Mechanisms with this compound
Understanding the interaction between this compound and enzymes at a molecular level is key to elucidating its mechanism of action. Sirtuins, for example, have a catalytic cycle that begins with the binding of both the acetylated substrate and the NAD+ cofactor. biorxiv.orgacs.org The nicotinamide portion of NAD+ is then cleaved, forming a key intermediate. biorxiv.orgmdpi.com
The inhibitory action of nicotinamide stems from its ability to bind to the enzyme-intermediate complex and drive the reaction in reverse. nih.govnih.gov Computational and experimental studies on SIRT3 have shown that nicotinamide inhibition involves competition with the NAD+ cofactor. nih.govplos.orgnih.gov Given its structural similarity, this compound would interact with the same binding pocket, but its different geometry and electronic properties result in a much weaker interaction, hence its lower inhibitory potency. nih.govplos.org
Theoretical and Computational Chemistry Studies of Isonicotinamide
Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)
Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), have been extensively used to study the structure, energetics, and spectroscopic properties of isonicotinamide (B137802). uc.pt These methods model the electronic structure of the molecule to predict its behavior.
DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to optimize the molecular geometry and calculate the vibrational spectra of this compound. researchgate.netresearchgate.netcore.ac.uk The results from these calculations show good agreement with experimental data from FT-IR and FT-Raman spectroscopy, especially when scaling factors are applied in a Scaled Quantum Mechanical (SQM) approach. researchgate.netresearchgate.net Both Ab Initio and DFT methods have been utilized to investigate this compound and its isomers, often in the context of matrix isolation studies, to understand their fundamental properties in the absence of strong intermolecular forces. uc.ptacs.orgacs.org
Computational studies have been crucial in determining the preferred conformations of the this compound molecule. The primary conformational variable is the torsion angle of the carboxamide group relative to the pyridine (B92270) ring. DFT calculations indicate that the potential energy profile for this internal rotation is relatively flat, suggesting conformational flexibility. core.ac.uk
In its isolated state, as studied in cryogenic inert gas matrices, this compound is found to exist in a single, planar conformation. core.ac.ukacs.orgacs.org However, in crystalline forms, the amide group can be twisted out of the plane of the aromatic ring, with observed dihedral angles of 30.5° in one polymorph and 24.0-25.4° in another. acs.org
The rotational barrier of the amide group has been a subject of both experimental and computational investigation. Dynamic NMR studies, supported by ab initio calculations, have measured the activation enthalpy for this rotation. nih.govacs.org These calculations help to parse the contributions of steric, electronic, and hydrogen-bonding effects to the rotational barrier. acs.org A comparison with its isomers, nicotinamide (B372718) and picolinamide (B142947), reveals how the position of the nitrogen atom in the pyridine ring influences the electronic properties and the rotational energy barrier. nih.govacs.org
| Computational Method | Property Studied | Key Finding | Reference(s) |
| DFT(B3LYP)/6-311++G(d,p) | Internal Rotation | Calculated potential energy profile for C-C bond rotation. | core.ac.uk |
| Ab Initio / Dynamic NMR | Amide Rotational Barrier | Activation enthalpy (ΔH‡) measured at +14.1 ± 0.2 kcal/mol. | nih.gov |
| DFT and MP2 | Conformational Stability | In cryogenic matrices, a single conformation is observed, consistent with theoretical predictions. | uc.ptacs.org |
| X-ray Diffraction | Crystalline Conformation | Amide group is twisted out of the pyridine ring plane by 24-31°. | acs.org |
This compound is a versatile building block in crystal engineering due to its hydrogen bonding capabilities, featuring both an amide group (donor and acceptor) and a pyridine nitrogen (acceptor). researchgate.netresearchgate.net Computational studies have been instrumental in understanding and quantifying the intermolecular interactions that govern the assembly of this compound into supramolecular structures, such as co-crystals. acs.org
Ab initio calculations have been used to study the binding of this compound with other molecules, such as carboxylic acids. acs.orgcapes.gov.brlincoln.ac.uk These studies confirm the robustness of the acid-pyridine and acid-amide hydrogen bond synthons, which are frequently observed in experimental crystal structures. acs.orgcapes.gov.br Computational models also highlight the role of the solvent in modulating the hierarchy of these intermolecular interactions, which can determine the final crystalline form obtained. acs.orgcapes.gov.br
In high-pressure studies, Pixel calculations (a method for calculating intermolecular interaction energies from crystal structure data) have been used to analyze the changes in interaction energies as pressure is applied. rsc.org These calculations have quantified the energy of the primary amide-amide dimer interaction (N–H···O) and other stabilizing or repulsive interactions within the crystal lattice, revealing how these forces change across a pressure-induced phase transition. rsc.org
| Interaction Type | System | Calculated Energy (kJ mol⁻¹) | Computational Method | Reference(s) |
| Amide Dimer (N–H···O) | This compound Form I | -62.4 | Pixel Calculation | rsc.org |
| Amide Dimer (N–H···O) | This compound Form I' | -58.4 | Pixel Calculation | rsc.org |
| Pyridine Dimer | This compound Form I | -13.6 | Pixel Calculation | rsc.org |
While extensive research on reaction pathways involving this compound is limited in the provided context, transition state analysis has been implicitly applied to study conformational changes. The rotation of the carboxamide group around the C-C bond connecting it to the pyridine ring represents a key conformational transition.
Ab initio and DFT calculations have been used to model the potential energy surface for this rotation. core.ac.ukacs.org The transition state for this process is a non-planar arrangement of the molecule, and the energy difference between the planar ground state and this transition state defines the rotational barrier. core.ac.uk Calculations predicted a relatively low rotational barrier, which was later quantified by dynamic NMR experiments. core.ac.uknih.gov Understanding this energy barrier is crucial as the conformation of the carboxamide group can influence its binding in biological systems and its participation in intermolecular hydrogen bonds. nih.gov
Computational Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks
Molecular Dynamics Simulations and Binding Affinity Calculations for this compound-Ligand Systems
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method has been applied to this compound and its derivatives to understand their behavior in complex environments, such as in solution or when bound to a biological target.
MD simulations have been used to investigate the dissolution behavior of this compound in various solvents, complementing experimental solubility data. acs.orgacs.org These simulations provide insights into the specific intermolecular interactions between the this compound solute and the solvent molecules. acs.org
In the field of drug design, MD simulations are a key tool for assessing the stability of a ligand bound to a protein receptor. For novel this compound-based inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), MD simulations were performed to confirm the stability of the designed compounds within the enzyme's binding pocket. rsc.org Similarly, MD simulations and binding free energy calculations were used to investigate the binding mechanism of nicotinamide isosteres, which are structurally related to this compound, with their target proteins. tandfonline.com These studies help to identify key amino acid residues involved in the binding and provide a theoretical basis for the observed inhibitory activity. tandfonline.com
Application of Quantum Theory of Atoms in Molecules (QTAIM) for Electron Density Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a chemical system. researchgate.net This analysis can identify and characterize chemical bonds, including non-covalent interactions like hydrogen bonds. researchgate.netfip.org
QTAIM has been applied to co-crystals and molecular complexes of this compound to provide a quantitative description of the hydrogen bonds. acs.org In a study of two polymorphs of a 2:1 complex between this compound and oxalic acid, a combination of experimental (X-ray and neutron diffraction) and theoretical charge density studies was performed. acs.org The QTAIM analysis of this data revealed the covalent nature of the strong O···H···N hydrogen bonds between the acid and the pyridine base. acs.org The theory identifies bond critical points (BCPs) in the electron density between interacting atoms, and the properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), are used to classify the interaction. fip.orgacs.orgresearchgate.net
These analyses have been used to estimate hydrogen bond energies and to characterize not only the strong O-H···N interactions but also moderate N-H···O and weak C-H···O interactions present in the crystal structures. acs.org QTAIM provides a deeper understanding of the electronic basis for the stability and structure of these supramolecular systems. frontiersin.orgnih.govacs.org
| Interaction in this compound-Oxalic Acid Complex | QTAIM Finding | Significance | Reference(s) |
| Strong O···H···N Hydrogen Bond | Covalent nature confirmed by topological analysis. | Characterizes the primary interaction holding the complex together. | acs.org |
| Moderate N-H···O and Weak C-H···O Interactions | Characterized and energies estimated. | Provides a complete picture of the forces governing crystal packing. | acs.org |
Computational Design Principles for Novel this compound-Based Systems
Computational methods are integral to the rational design of new functional materials and molecules based on the this compound scaffold. researchgate.net By understanding the fundamental properties of this compound, researchers can predict how modifications will affect its behavior and design systems with desired characteristics.
One major area of application is in co-crystal engineering. acs.org The design of co-crystals relies on principles such as hydrogen bond hierarchy, where a small number of strong, predictable intermolecular interactions can be used to guide the assembly of a desired supramolecular structure. acs.org Computational studies of intermolecular interaction energies, like those performed with this compound and various coformers, help to rationalize why certain hydrogen-bonded motifs are robust and reproducible, providing a basis for designing new co-crystals with tailored properties. acs.orgrsc.org
Another significant application is in drug discovery. Computational techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) have been used to design novel this compound-based inhibitors. rsc.org By building computational models (CoMFA and CoMSIA) that correlate the structural features of a series of known inhibitors with their biological activity, researchers can identify which parts of the molecule are critical for function. rsc.org This knowledge is then used to design new compounds with higher predicted activity, which are subsequently evaluated using molecular docking and MD simulations. rsc.orgscilit.com These approaches exemplify how computational design principles are used to create novel, potent this compound derivatives for specific biological targets like GSK-3β. rsc.org
Analytical Methodologies and Advanced Characterization Techniques for Isonicotinamide
Advanced Spectroscopic Techniques for Detailed Structural Elucidation (beyond routine identification)
Advanced spectroscopic methods are indispensable for a profound understanding of the molecular structure of isonicotinamide (B137802), especially when it is part of complex systems like co-crystals or metal complexes. These techniques probe the molecule's vibrational modes and nuclear environments, revealing subtle structural details.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful non-destructive techniques used to investigate the vibrational structure of this compound. The FT-IR and FT-Raman spectra of solid-phase this compound have been extensively recorded and analyzed. iku.edu.trresearchgate.net Theoretical calculations, often using Density Functional Theory (DFT) at the B3LYP/6-31++G(d,p) level, complement experimental data, allowing for precise vibrational assignments. iku.edu.trresearchgate.net
Key vibrational modes for this compound include the N-H stretching of the amide group, the C=O stretching, and various pyridine (B92270) ring vibrations. researchgate.nettandfonline.com The positions of these bands are highly sensitive to the molecule's environment. For instance, coordination to a metal ion through the pyridine nitrogen atom significantly shifts the pyridine ring vibration frequencies to higher values. tandfonline.com Similarly, hydrogen bonding interactions, which are crucial in this compound's crystal structure, influence the N-H and C=O stretching frequencies. acs.org In complexes, a decrease in the wavenumber of the carbonyl group's vibration often indicates its coordination to a metal. researchgate.net
Table 1: Key FT-IR Vibrational Frequencies for Free this compound
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
| νas(NH₂) | ~3370 | researchgate.net |
| νs(NH₂) | ~3186 | researchgate.net |
| ν(C=O) | ~1681 | researchgate.net |
| Pyridine Ring Vibration | 1595 | tandfonline.com |
| Pyridine Ring Vibration | 993 | tandfonline.com |
| Pyridine Ring Vibration | 627 | tandfonline.com |
Note: Frequencies can vary slightly based on the solid form and experimental conditions.
Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy
Solid-state NMR (SSNMR) has emerged as a crucial tool for the structural characterization of this compound in solid forms, such as co-crystals. researchgate.netacs.org Unlike solution NMR, SSNMR provides information about the molecule's structure in its crystalline lattice, including internuclear distances and molecular packing.
Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are standard for obtaining high-resolution spectra of less abundant nuclei like ¹³C and ¹⁵N. acs.orgrsc.org For instance, in an azelaic acid-isonicotinamide co-crystal, SSNMR was used to identify the supramolecular synthons, revealing that the primary connection involves both acid-pyridine and acid-amide hydrogen bonds. researchgate.net Two-dimensional (2D) ¹H Double Quantum (DQ) - ¹H Single Quantum (SQ) correlation experiments, especially at very fast MAS rates, can elucidate proton-proton proximities, which helps in understanding the hydrogen bonding network. researchgate.net The chemical shifts observed in SSNMR are highly sensitive to the local environment, making it an excellent method for distinguishing between different polymorphic forms. mdpi.com
Chromatographic Separations and Detection of this compound and its Derivatives in Chemical Research (non-clinical applications)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation, identification, and quantification of this compound and its derivatives in research settings. These techniques are valued for their high resolution, sensitivity, and reproducibility.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common chromatographic technique for the analysis of this compound. The separation is typically achieved on a C18 column. researchgate.netptfarm.pl The mobile phase often consists of a mixture of a buffer (like a sodium salt of hexane (B92381) sulfonic acid) and an organic modifier, such as methanol (B129727) or acetonitrile, run in an isocratic or gradient mode. researchgate.net
Detection is frequently performed using a UV detector, as the pyridine ring in this compound provides strong chromophores. ptfarm.pl For enhanced sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with mass spectrometry (LC-MS/MS) or a fluorescence detector after post-column derivatization. windows.netresearchgate.netchromatographyonline.com For instance, a method involving post-column photochemical derivatization using a UV reactor converts this compound into a highly fluorescent product, allowing for very low detection limits. chromatographyonline.com
Table 2: Example HPLC Conditions for Analysis
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 | researchgate.netptfarm.pl |
| Mobile Phase | 70% Buffer (sodium hexane sulfonate) / 30% Methanol | researchgate.net |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | ptfarm.pl |
| Retention Time | ~5.04 min (for a related derivative) | ptfarm.pl |
Thin-Layer Chromatography (TLC) coupled with densitometry also serves as a viable method for the quantification of this compound, offering a simpler and lower-cost alternative to HPLC for certain applications. austinpublishinggroup.com
Electrochemical Methods for Quantitative Analysis and Catalytic Behavior of this compound
Electrochemical techniques provide valuable information on the redox properties of this compound and offer sensitive methods for its quantitative analysis. These methods probe the molecule's behavior at an electrode surface.
Voltammetry and Polarography
The electrochemical reduction of this compound has been studied using methods like direct current (DC) polarography, differential pulse (DP) polarography, and linear sweep cyclic voltammetry. researchgate.net Studies on mercury electrodes have shown that in acidic to neutral pH ranges, the reduction process involves reversible one-electron transfers followed by protonation reactions. researchgate.net The specific mechanism can be influenced by the pH of the medium. researchgate.net
Modified Electrodes for Enhanced Sensing and Catalysis
To improve the sensitivity and selectivity of electrochemical analysis, chemically modified electrodes are often employed. Carbon paste electrodes modified with macrocyclic compounds like hexathia-18-crown-6 have shown enhanced voltammetric responses for nicotinamide (B372718), a structural isomer of this compound. researchgate.net This enhancement is attributed to the chemical binding of the analyte to the macrocycle on the electrode surface. researchgate.net Such modified electrodes can lower the detection limit significantly. researchgate.net
Furthermore, the electrocatalytic behavior of this compound and its derivatives is an area of active research. For example, the oxidation of reduced β-nicotinamide adenine (B156593) dinucleotide (NADH), a key biological coenzyme, can be mediated by electrodes modified with compounds like thionin or Azure A. nih.govtandfonline.com The study of the catalytic currents in these systems provides insights into the reaction kinetics and allows for the development of sensitive biosensors. nih.gov
Advanced Solid-State Analytical Methods for this compound Polymorphs and Solvates (e.g., PXRD, Thermal Analysis)
The solid-state form of this compound profoundly influences its physical properties. Advanced analytical methods are crucial for identifying and characterizing its various crystalline forms, including polymorphs, hydrates, and solvates. iucr.org
Powder X-ray Diffraction (PXRD)
PXRD is the primary and most definitive technique for identifying the crystalline form of a solid. mdpi.com Each crystalline phase produces a unique diffraction pattern, acting as a "fingerprint." PXRD is used to distinguish between different polymorphs of this compound, identify the formation of new co-crystals or solvates, and assess the phase purity of a sample. iucr.orgajol.info For example, when this compound was co-crystallized with quercetin (B1663063), new peaks in the PXRD pattern, distinct from those of the starting materials, confirmed the formation of a new solid phase. ajol.info
Thermal Analysis (DSC and TGA)
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical information about the thermal behavior and stability of this compound's solid forms. jst.go.jp
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, detect phase transitions, and study the formation of co-crystals. ajol.info A new, single endothermic peak in a DSC thermogram of a mixture, different from the melting points of the individual components, is strong evidence of co-crystal formation. ajol.info
Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature. It is particularly useful for identifying and quantifying the amount of solvent in solvates or hydrates. researchgate.net For instance, TGA can show the loss of water or other solvent molecules at specific temperatures, confirming the solvated nature of a crystal. jst.go.jp
Together, PXRD and thermal analysis are powerful tools for characterizing the solid-state landscape of this compound. For instance, two dimorphic monohydrates of this compound were identified and characterized, with thermal analysis confirming their stability and interconversion. researchgate.net
Table 3: Solid-State Characterization of an this compound Co-crystal (Example: Quercetin-Isonicotinamide)
| Analytical Technique | Finding | Implication | Reference |
| PXRD | Appearance of new diffraction peaks different from parent compounds. | Formation of a new crystalline solid phase. | ajol.info |
| DSC | A new endothermic peak with a melting point between the starting materials. | Formation of a co-crystal with distinct thermal properties. | ajol.info |
| SEM | Different crystal shape and size compared to constituents. | Formation of a new crystal morphology. | ajol.info |
| FTIR | Shifts in vibrational bands (e.g., O-H, C=O). | Indication of hydrogen bond formation between the components. | ajol.info |
Advanced Chemical Applications of Isonicotinamide Systems Excluding Prohibited Categories
Role in Functional Materials Science and Engineering
In the domain of crystal engineering and materials science, isonicotinamide (B137802) is highly prized for its ability to direct the self-assembly of molecules into ordered, functional superstructures. Its capacity to engage in both metal-ligand coordination and hydrogen bonding provides chemists with precise control over the architecture of crystalline materials.
The pyridine (B92270) ni
Future Research Directions and Emerging Areas in Isonicotinamide Chemistry
Exploration of Uncharted Synthetic Avenues for Novel Isonicotinamide (B137802) Scaffolds
The synthesis of new this compound derivatives is a cornerstone of advancing its chemical utility. Future research is focused on moving beyond traditional methods to explore uncharted synthetic territory, aiming to create novel molecular scaffolds with unique properties.
Key areas of exploration include:
Multicomponent Reactions (MCRs): These reactions offer a powerful tool for generating chemical diversity by combining three or more reactants in a single step. nih.gov The development of new MCRs involving this compound could lead to the rapid synthesis of complex and diverse libraries of compounds. nih.gov This approach is particularly promising for discovering new structures with interesting biological or material properties.
Novel Catalytic Systems: The use of innovative catalysts, such as metalloporphyrins, can facilitate the synthesis of new this compound-containing supramolecular architectures. thegoodscentscompany.com Research into new catalytic systems will likely focus on enhancing reaction efficiency, selectivity, and the ability to construct intricate molecular frameworks.
Scaffold Hopping and Analogue Synthesis: By systematically modifying the this compound structure, researchers can create analogues with altered electronic and steric properties. ontosight.ai This "scaffold hopping" approach allows for the exploration of new chemical space and the fine-tuning of molecular properties for specific applications. researchgate.net For instance, the synthesis of derivatives like 2-chloro-N-[1-(4-chlorobenzyl)-3-piperidinyl]this compound and N-(4-oxo-2-thioxo-3-thiazolidinyl)-isonicotinamide highlights the potential for creating functionally diverse molecules. ontosight.aiontosight.ai
A summary of emerging synthetic strategies is presented in the table below.
| Synthetic Strategy | Description | Potential Outcomes |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials. nih.gov | Rapid generation of diverse chemical libraries and complex molecular scaffolds. nih.gov |
| Novel Catalysis | Employment of new catalysts to facilitate challenging transformations. | Enhanced reaction efficiency, selectivity, and access to novel architectures. thegoodscentscompany.com |
| Scaffold Hopping | Systematic modification of the core this compound structure. ontosight.airesearchgate.net | Exploration of new chemical space and fine-tuning of molecular properties. ontosight.ai |
Design and Discovery of Next-Generation Supramolecular Architectures
This compound's ability to form robust hydrogen bonds makes it an excellent building block for supramolecular chemistry. mdpi.com Future research will focus on designing and discovering more complex and functional supramolecular architectures.
Promising research directions include:
Crystal Engineering with Cocrystals: this compound is a versatile co-former in the creation of cocrystals with various active pharmaceutical ingredients (APIs) and other molecules like benzoic acid. capes.gov.brchemicalbook.com The formation of these multicomponent crystalline solids can be controlled by solvent selection, which influences the intermolecular interactions and the final crystalline form. capes.gov.br Future work will likely explore a wider range of co-formers and solvents to create a diverse array of cocrystals with tailored properties.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: this compound can act as a ligand to coordinate with metal ions, forming coordination polymers and MOFs. mdpi.comresearchgate.netacs.org Researchers are exploring how different metal ions and reaction conditions can direct the assembly of unique one-, two-, and three-dimensional structures. For example, the reaction of this compound with AgBF4 can lead to a five-fold interpenetrated network with a CdSO4 topology or the first example of a linear Npyridyl−Ag−Oamide bond. acs.org The this compound ligand can direct the formation of 2D and 3D supramolecular assemblies. mdpi.com
Hydrogen-Bonded Networks: The self-complementary amide-amide hydrogen bonds of this compound can be used to create infinite one-dimensional chains and other predictable supramolecular motifs. researchgate.net The robust nature of the acid-pyridine and acid-amide hydrogen bonds is a recurring theme in these structures. capes.gov.br Understanding and controlling these non-covalent interactions is key to designing new materials with specific topologies and functions.
The table below summarizes key supramolecular systems involving this compound.
| Supramolecular System | Key Features | Examples |
| Cocrystals | Multi-component crystals formed with APIs or other molecules. capes.gov.brchemicalbook.com | Benzoic acid:this compound complexes. capes.gov.br |
| Coordination Polymers | Metal ions linked by this compound ligands. mdpi.comresearchgate.netacs.org | Copper(II) and Silver(I) complexes. mdpi.comacs.org |
| Hydrogen-Bonded Networks | Assemblies based on self-complementary hydrogen bonds. researchgate.net | Infinite 1D chains of this compound dimers. researchgate.net |
Refinement of Computational Models for Enhanced Predictive Capabilities in this compound Chemistry
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of this compound systems. Future efforts will focus on refining these models for greater accuracy and predictive power.
Areas for advancement include:
Predicting Polymorphism: Computational methods are being developed to predict the formation of different crystalline polymorphs of this compound. researchgate.net By simulating the self-association of this compound in various solvents, researchers can gain insights into the kinetic factors that govern nucleation and crystal growth. researchgate.net This can help in designing experimental conditions to obtain a desired polymorph.
Modeling Intermolecular Interactions: Accurate calculation of intermolecular interaction energies is crucial for understanding the stability and structure of this compound-containing supramolecular assemblies. capes.gov.br Techniques like Hirshfeld surface analysis and quantum chemical calculations are used to quantify and visualize these interactions. mdpi.comacs.org Further refinement of these methods will improve the ability to predict the structure and properties of new materials.
Thermodynamic and Solubility Modeling: Thermodynamic models such as the modified Apelblat, Wilson, and NRTL models are used to correlate the solubility of this compound in different solvents. acs.org Molecular dynamics simulations and Hansen solubility parameters help in understanding the dissolution behavior at a molecular level. acs.org Improving these models will aid in the design of efficient crystallization and purification processes.
The table below highlights computational approaches in this compound chemistry.
| Computational Method | Application | Insights Gained |
| Molecular Dynamics (MD) Simulations | Studying self-assembly and nucleation in solution. researchgate.netacs.org | Understanding solvent effects on polymorphism and dissolution. researchgate.netacs.org |
| Density Functional Theory (DFT) | Calculating optimized structures and interaction energies. frontiersin.org | Elucidating the nature of hydrogen bonding and electronic properties. frontiersin.org |
| Hirshfeld Surface Analysis | Visualizing and quantifying intermolecular contacts. mdpi.comacs.org | Identifying key interactions that stabilize crystal structures. mdpi.comacs.org |
Interdisciplinary Research Frontiers at the Interface of this compound Chemistry and Chemical Biology (excluding clinical applications)
The intersection of this compound chemistry with chemical biology presents exciting opportunities for developing new research tools and understanding biological processes at a molecular level.
Emerging interdisciplinary frontiers include:
Development of Bioactive Scaffolds: The unique structural motifs of this compound derivatives make them interesting candidates for developing new bioactive compounds. ontosight.aiontosight.ai For example, thiazolidine (B150603) derivatives of this compound have shown potential antimicrobial and antioxidant properties in preclinical studies. ontosight.ai Future research will involve synthesizing and screening libraries of this compound-based compounds to identify new probes for biological systems.
Enzyme Biocatalysis: Enzymes offer a sustainable and highly selective alternative to traditional chemical synthesis. rsc.org The use of enzymes in the synthesis of chiral this compound derivatives or in biocatalytic cascades could lead to more efficient and environmentally friendly production methods. rsc.org
NAD+ Metabolism and Biosynthesis: this compound is an isomer of nicotinamide (B372718), a key component of nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. nih.govmdpi.com While distinct from nicotinamide, the study of this compound and its derivatives could provide insights into the broader landscape of NAD+ biosynthesis and metabolism, potentially leading to the development of chemical tools to probe these pathways. nih.govbohrium.com Research in this area could explore how this compound analogues might interact with enzymes involved in the NAD+ salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT). mdpi.comelifesciences.org
The table below outlines the interdisciplinary research areas for this compound.
| Interdisciplinary Area | Research Focus | Potential Impact |
| Bioactive Compound Discovery | Synthesis and screening of novel this compound derivatives. ontosight.aiontosight.ai | Identification of new chemical probes for studying biological systems. |
| Enzyme Biocatalysis | Utilizing enzymes for the synthesis of this compound-based molecules. rsc.org | Development of sustainable and selective synthetic routes. rsc.org |
| NAD+ Metabolism Research | Investigating the influence of this compound analogues on NAD+ pathways. nih.govmdpi.com | Creation of new tools to explore cellular metabolism. |
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing and characterizing isonicotinamide-based multicomponent crystals?
- Methodological Answer : Multicomponent crystals involving this compound are synthesized via solvent evaporation, with mole ratios (e.g., 1:1, 1:2) optimized based on in silico screening of non-covalent interactions. Characterization involves Fourier Transform Infrared Spectroscopy (FTIR) to detect hydrogen bonding shifts (e.g., NH stretching at ~3300 cm⁻¹) and Powder X-ray Diffraction (PXRD) to confirm new crystalline phases. Solubility enhancement is validated through saturation solubility tests (e.g., 140 mg/L for a 1:2 ratio with carvedilol) and dissolution rate analysis using USP apparatus .
Q. How can researchers confirm the formation of inclusion compounds (ICs) involving this compound using spectroscopic and diffraction techniques?
- Methodological Answer : FTIR spectra compare peak shifts (e.g., carbonyl or amine groups) between pure this compound and ICs. PXRD patterns are analyzed for unique diffraction peaks (e.g., 2θ = 12.5° and 25.3° in β-cyclodextrin ICs), distinguishing them from physical mixtures. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) further validate phase transitions .
Q. What factors influence the selection of coformers for this compound in solubility enhancement studies?
- Methodological Answer : Coformer selection prioritizes hydrogen-bonding potential (e.g., carboxylic acids or saccharin), physicochemical compatibility, and molecular docking simulations. In silico screening identifies binding affinities, while dissolution tests quantify bioavailability improvements. For example, this compound’s pyridine ring facilitates hydrogen bonding with carvedilol, enhancing solubility by 99.48% in specific ratios .
Advanced Research Questions
Q. How do machine learning (ML) models predict the formation of inclusion compounds with this compound, and what are their limitations?
- Methodological Answer : ML models (e.g., ANN, SVM) are trained on datasets of host-guest interactions to predict IC formation. For this compound, models may fail to predict false positives (e.g., labeling levulinic acid as IC-forming) due to overlapping physicochemical descriptors. Validation requires experimental confirmation via FTIR/PXRD, as ML strategies (recall-first vs. precision-first) trade off sensitivity and specificity .
Q. What methodological considerations are critical when analyzing contradictory data on this compound’s enzyme inhibition effects?
- Methodological Answer : Contradictions in SIRT1/SIRT5 inhibition studies require scrutiny of NAD⁺ concentrations (50 μM vs. 5 mM) and IC₅₀ variability (7.0–17.1 mM). Statistical analysis (e.g., ANOVA) must account for enzyme kinetics and substrate competition. Replicate experiments under standardized conditions (fixed NAD⁺ levels, pH control) are essential to resolve discrepancies .
Q. How can researchers optimize in silico screening for identifying coformers with this compound in pharmaceutical formulations?
- Methodological Answer : Molecular dynamics simulations assess binding free energies and hydrogen-bond stability (e.g., this compound’s pyridine N interacting with carbonyl groups). High-throughput virtual screening (HTVS) libraries prioritize coformers with complementary LogP and solubility profiles. Experimental validation via phase solubility diagrams and dissolution profiling refines predictions .
Q. In what ways do NAD⁺ concentrations affect this compound’s inhibitory activity on sirtuins, and how should this inform experimental design?
- Methodological Answer : Higher NAD⁺ (5 mM) reduces this compound’s apparent IC₅₀ due to competitive binding at the enzyme’s catalytic site. Researchers should standardize NAD⁺ levels across assays and use kinetic models (e.g., Michaelis-Menten with non-linear regression) to differentiate competitive vs. non-competitive inhibition. Dose-response curves must include ≥6 concentration points for robust IC₅₀ calculation .
Guidelines for Experimental Design
- Reproducibility : Document NAD⁺ concentrations, solvent systems, and instrument calibration in ML-based IC studies .
- Statistical Rigor : Report p-values and confidence intervals for enzyme inhibition assays; avoid overinterpreting non-significant trends .
- Data Transparency : Deposit raw FTIR/PXRD spectra and ML training datasets in repositories for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
